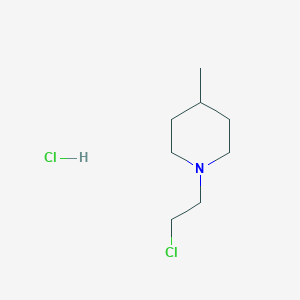

1-(2-Chloroethyl)-4-methylpiperidinium chloride

概要

説明

1-(2-Chloroethyl)-4-methylpiperidinium chloride is a chemical compound with the molecular formula C8H16ClN. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific and industrial fields.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can be synthesized through the reaction of 4-methylpiperidine with 2-chloroethyl chloride under suitable reaction conditions. The reaction typically involves heating the reactants in an appropriate solvent, such as chloroform or acetone, to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the efficient production of high-purity this compound. The reaction is monitored to optimize yield and minimize by-products.

化学反応の分析

Types of Reactions: 1-(2-Chloroethyl)-4-methylpiperidinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxides or hydroxides.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted piperidinium salts.

科学的研究の応用

Organic Synthesis

Intermediate in Chemical Reactions

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For example, it can be used to synthesize piperidine derivatives, which are prevalent in drug development .

Medicinal Chemistry

Potential Antitumor and Antimicrobial Agent

Research indicates that 1-(2-Chloroethyl)-4-methylpiperidinium chloride may act as a precursor to biologically active molecules, such as antitumor agents and antimicrobial substances. The 2-chloroethyl moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .

Case Studies

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent .

- Another investigation highlighted its effectiveness against bacterial strains, indicating its promise as an antimicrobial agent .

Biological Studies

Interactions with Biological Targets

The compound is utilized in biological studies to understand the interactions of piperidinium salts with enzymes and receptors. Its ability to modulate receptor activity can provide insights into cellular signaling pathways and enzyme inhibition mechanisms. This research is crucial for developing new therapeutic strategies targeting specific biological pathways .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials, including surfactants and polymers. Its properties facilitate the synthesis of materials with desired characteristics for various applications in manufacturing and material science .

Safety and Hazard Considerations

While this compound has promising applications, it is essential to note its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation . Proper handling and safety measures should be implemented when working with this chemical.

作用機序

The mechanism by which 1-(2-Chloroethyl)-4-methylpiperidinium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

類似化合物との比較

1-(2-chloroethyl)piperidine

4-methylpiperidine

N-(2-chloroethyl)piperidine

2-chloroethyl piperidine

生物活性

1-(2-Chloroethyl)-4-methylpiperidinium chloride is a piperidine derivative that has garnered attention for its biological activity, particularly in the fields of pharmacology and agrochemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2-chloroethyl group and a methyl group. The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biological molecules, leading to potential applications in medicine and agriculture.

The mechanism of action of this compound involves the formation of covalent bonds with nucleophilic centers such as amino groups in proteins or nucleic acids. This interaction can result in the modification of biomolecules, potentially inhibiting enzymatic activity or disrupting cellular processes. The compound's reactivity is similar to that of nitrogen mustards, which are known for their alkylating properties.

Key Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by other nucleophiles, leading to various piperidine derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form N-oxides or reduction to yield 4-methylpiperidine.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are believed to be due to its ability to alkylate DNA, leading to apoptosis.

Herbicidal Activity

As an herbicidal ionic liquid, this compound shows promise in agricultural applications. Its effectiveness as a herbicide has been compared favorably against traditional herbicides, with studies indicating higher biological activity and lower environmental impact.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

Study 2: Cytotoxicity Against Cancer Cells

In a study conducted on human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 25 µM, indicating potent cytotoxic effects. The mechanism was linked to DNA damage and subsequent activation of apoptotic pathways.

Study 3: Herbicidal Activity Assessment

Research published in Pesticide Biochemistry and Physiology assessed the herbicidal activity of this compound against common weeds. The results showed that it significantly reduced weed biomass by over 70% compared to control groups, highlighting its potential as an effective herbicide.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Piperidine derivative | Antimicrobial, cytotoxic | Pharmaceuticals, herbicides |

| Bis(2-chloroethyl)methylamine (HN2) | Nitrogen mustard | Cytotoxic | Chemotherapy |

| Tris(2-chloroethyl)amine (HN3) | Nitrogen mustard | Cytotoxic | Chemotherapy |

特性

CAS番号 |

56859-59-7 |

|---|---|

分子式 |

C8H17Cl2N |

分子量 |

198.13 g/mol |

IUPAC名 |

1-(2-chloroethyl)-4-methylpiperidin-1-ium;chloride |

InChI |

InChI=1S/C8H16ClN.ClH/c1-8-2-5-10(6-3-8)7-4-9;/h8H,2-7H2,1H3;1H |

InChIキー |

PAZNWLZCASYNFC-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)CCCl.Cl |

正規SMILES |

CC1CC[NH+](CC1)CCCl.[Cl-] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。